molecular formula C22H32O2 B13838046 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)- CAS No. 62566-46-5

1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-

Cat. No.: B13838046
CAS No.: 62566-46-5
M. Wt: 328.5 g/mol
InChI Key: PZHNKNRPGLTZPO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-methyl-2-(3,7,11-trimethyldodeca-2,6,10-trienyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-21(23)14-19(5)15-22(20)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHNKNRPGLTZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)CCC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342958
Record name 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62566-46-5
Record name 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metal–Halogen Exchange (MHE) and Organolithium Coupling

3.1. General Description

This is the most widely used method for regioselective prenylation of aromatic rings, especially for synthesizing ortho-prenylated phenols. The process involves:

  • Halogenation of the aromatic precursor
  • Generation of the aryllithium intermediate via MHE
  • Coupling with a prenyl or farnesyl electrophile (e.g., farnesyl bromide)
  • Deprotection and/or demethylation steps to yield the final product

3.2. Typical Synthetic Sequence

Step Reagents/Conditions Purpose
1 N-bromosuccinimide in MeCN Bromination of 2-methyl-1,4-benzoquinone to yield 2-bromo-5-methyl-1,4-benzenediol
2 Protection (e.g., methylation) Protect phenolic OH groups (dimethoxy derivatives)
3 n-BuLi, TMEDA, dry Et2O, –10°C Metal–halogen exchange to generate aryllithium intermediate
4 Farnesyl bromide (or geranyl bromide) Electrophilic coupling to introduce the farnesyl side chain
5 Quenching, extraction, purification Workup and isolation of protected product
6 Oxidative ether cleavage (argentic oxide, acid) Demethylation to yield the free phenol

3.3. Key Findings and Yields

  • The MHE approach is highly dependent on reaction conditions, especially the presence of TMEDA, which stabilizes the organolithium intermediate and improves yields.
  • Reported yields for the key coupling step vary from 5–40% under standard conditions but can be increased to 65% with optimized TMEDA-mediated protocols.
  • The oxidative demethylation step using argentic oxide under acidic conditions is effective for removing methyl protecting groups from polyprenylated intermediates, yielding the target compound in high purity.

3.4. Data Table: Example Synthesis

Intermediate Yield (%) Notes
2-bromo-5-methyl-1,4-benzenediol >90 High-yield bromination
Protected aryllithium intermediate N/A Generated in situ
Coupled protected product 40–65 Yield depends on TMEDA and electrophile purity
Final product (after demethylation) 55–60 Efficient oxidative cleavage

Research Findings and Practical Considerations

  • Reproducibility: The TMEDA-mediated MHE protocol offers superior reproducibility and higher yields compared to earlier methods.
  • Purity: Side products and incomplete demethylation can complicate purification, but argentic oxide-based oxidative cleavage is generally effective.
  • Scalability: The methodology is amenable to gram-scale synthesis with careful control of moisture and temperature during organolithium generation and coupling.

Summary Table: Preparation Methods Overview

Method Key Steps Yield Range Advantages Limitations
MHE + Organolithium Coupling Bromination, MHE, coupling, demethylation 40–65% Regioselective, reproducible Sensitive to moisture, variable yields without TMEDA
DoM Ortho-lithiation, coupling Variable Regioselectivity possible Complicated by side reactions
Claisen Rearrangement Ether formation, thermal rearrangement Moderate Simple for small prenyls Not ideal for large side chains
Metal-mediated Coupling Cross-coupling (Pd, Cu) Variable Versatile for aryl-alkyl Less used for this structure

Chemical Reactions Analysis

Grifolin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The phenol ring in grifolin is very electron-rich and can be readily oxidized into quinones . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various quinone derivatives and reduced forms of grifolin .

Scientific Research Applications

Insecticidal Properties

Research indicates that the compound exhibits insecticidal activities. For instance, studies on extracts containing this compound have shown significant mortality rates in larvae of pests like Lymantria dispar when treated with specific concentrations of the extract . This suggests potential utility in developing natural insecticides.

Plant Growth Regulation

The compound is also present in certain plant species such as Rhododendron dauricum, where it may play a role in plant defense mechanisms against herbivores or pathogens. The bioactive properties associated with this compound can be harnessed for enhancing plant growth or resilience .

Hair Dyes and Treatments

1,3-Benzenediol derivatives have been utilized in hair dye formulations. In Australia and other regions, it is incorporated into permanent hair dye preparations due to its ability to provide color stability and longevity . However, there are regulatory restrictions on its concentration due to potential skin irritation and sensitization issues.

Skin Care Products

The compound's antioxidant properties may make it suitable for inclusion in skin care products aimed at reducing oxidative stress on the skin. Its efficacy in formulations can be explored further through clinical studies assessing its dermatological benefits.

Antioxidant Activity

Research has suggested that compounds similar to 1,3-benzenediol exhibit antioxidant properties. These properties can be beneficial in preventing oxidative damage in biological systems and may have implications for aging and disease prevention .

Phytochemical Research

The presence of this compound in various natural sources highlights its potential as a lead compound for drug discovery. Studies focusing on the extraction and characterization of phytochemicals from plants containing this compound could pave the way for new therapeutic agents .

Data Tables

Application AreaSpecific UseNotes
AgricultureInsecticideEffective against Lymantria dispar larvae
CosmeticsHair dye preparationRegulatory restrictions exist on concentration
Skin careAntioxidant formulationsPotential benefits for skin health
Medicinal ChemistryLead compound for drug discoveryAntioxidant properties noted

Case Studies

  • Insecticidal Effectiveness : A study conducted on the alcohol extract from Juglans mandshurica, which contains similar compounds, demonstrated over 50% mortality in pest larvae after five days of treatment. This opens avenues for exploring similar effects with 1,3-benzenediol derivatives .
  • Cosmetic Safety Evaluations : Research evaluating the safety profile of 1,3-benzenediol indicated moderate toxicity levels and potential for skin sensitization among users. This necessitates careful formulation practices within cosmetic industries to mitigate adverse reactions while leveraging its beneficial properties .
  • Phytochemical Investigations : Studies involving Rhododendron fortunei have highlighted the importance of in vitro propagation techniques to preserve germplasm rich in bioactive compounds like 1,3-benzenediol. Such research supports sustainable sourcing of natural products for various applications .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 6903-07-7 .
  • Molecular Formula : C₂₂H₃₂O₂ .
  • Structure: A 1,3-benzenediol core substituted at the 2-position with a methyl group and a 3,7,11-trimethyl-2,6,10-dodecatrienyl chain. The terpenoid side chain adopts an (E,E)-configuration, indicative of farnesyl-derived structures .

Key Features :

  • The unsaturated terpenoid chain enhances lipophilicity, influencing bioavailability and membrane interactions.

Comparison with Structurally Similar Compounds

Farnesyl Benzoate [(E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl Benzoate]

  • Structure: Benzoic acid esterified to the same terpenoid chain .
  • Molecular Weight : 326.47 g/mol .
  • Key Differences :
    • Replaces the diol group with a benzoate ester, increasing lipophilicity and stability.
    • Lacks hydrogen-bonding capacity, reducing solubility in polar solvents compared to the diol derivative.
  • Applications : Used in fragrances and lipid-soluble formulations due to its ester functionality .

3,5,4'-Trihydroxy-4-(3,7,11-Trimethyl-2,6,10-dodecatrienyl) Bibenzyl

  • Source : Isolated from Radula species .
  • Structure: Bibenzyl backbone with hydroxyl groups and the same terpenoid substituent .
  • Key Differences: Bibenzyl core (two benzene rings linked by a single bond) instead of a benzenediol.
  • Biological Relevance : Exhibits bioactive properties in natural product research .

Indomethacin Farnesil

  • Structure: Indomethacin (a nonsteroidal anti-inflammatory drug) esterified to the terpenoid chain .
  • Key Differences :
    • Pharmacologically active indole-acetic acid core replaces the benzenediol.
    • The ester linkage improves lipophilicity, enhancing tissue penetration and bioavailability .
  • Applications : Used in anti-inflammatory formulations (e.g., Infree S®) .

(E,E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl Decanoic Acid

  • Structure: Decanoic acid esterified to the terpenoid chain .
  • Key Differences :
    • Carboxylic acid group replaces the diol, increasing acidity and altering solubility.
    • Likely involved in lipid metabolism pathways due to the fatty acid moiety .

Structural and Functional Analysis (Data Table)

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties
Target Compound (CAS 6903-07-7) 1,3-Benzenediol Diol, terpenoid chain 328.49 Polar, antioxidant potential
Farnesyl Benzoate Benzoate ester Ester, terpenoid chain 326.47 Lipophilic, stable
3,5,4'-Trihydroxy Bibenzyl Derivative Bibenzyl Triol, terpenoid chain ~340 Bioactive, moderate polarity
Indomethacin Farnesil Indomethacin Ester, terpenoid chain ~600 Enhanced bioavailability
Farnesyl Decanoate Decanoic acid Carboxylic acid, terpenoid chain ~350 Lipid metabolism involvement

Biological Activity

1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, commonly known as Grifolin, is a bioactive compound primarily derived from the mushroom Albatrellus confluens. It has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the pharmacological effects and mechanisms of action of Grifolin based on recent studies.

  • IUPAC Name : 5-methyl-2-(3,7,11-trimethyldodeca-2,6,10-trienyl)benzene-1,3-diol
  • Molecular Formula : C22H32O2
  • Molecular Weight : 328.5 g/mol
  • CAS Number : 62566-46-5

Anticancer Properties

Grifolin has demonstrated significant anticancer effects in various studies. For instance:

  • In vitro Studies :
    • A study evaluated the apoptogenic profile of secondary metabolites from Parmotrema tinctorum, revealing that Grifolin and its derivatives could reduce cell viability in cancer cell lines (IC50 values ranging from 1.2 to 12.8 μg/ml) .
    • The compound was shown to induce apoptosis through caspase activation and accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle .
  • Mechanisms of Action :
    • The anticancer effects are attributed to the inhibition of angiogenesis and modulation of apoptotic pathways. The bioactive fraction from Parmotrema tinctorum containing Grifolin inhibited angiogenesis significantly in in ovo assays .

Antimicrobial Activity

Grifolin exhibits notable antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Grifolin has been tested against several bacterial strains with promising results. Its effectiveness is linked to its ability to disrupt bacterial cell membranes and inhibit growth.
  • Fungal Activity : The compound also shows antifungal activity, making it a potential candidate for developing new antifungal agents.

Case Studies

StudyOrganism TestedIC50 (μg/ml)Effects Observed
MCF-7 (Breast Cancer)12.8Induction of apoptosis
HeLa (Cervical Cancer)7.2Inhibition of cell viability
Bacterial StrainsVariesDisruption of cell membranes

Pharmacological Insights

Grifolin's bioactivity is supported by its chemical structure which allows it to interact with various biological targets:

  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.
  • Angiogenesis Inhibition : Preventing new blood vessel formation which is critical for tumor growth.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Benzenediol, 5-methyl-2-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling the 1,3-benzenediol core with the terpene chain via alkylation or esterification. Key steps include:

  • Using anhydrous conditions and catalysts like BF₃·Et₂O for regioselective alkylation .
  • Purification via normal-phase and reversed-phase HPLC to isolate isomers, as demonstrated in terpene-related syntheses .
  • Characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR (δ 5.0–5.3 ppm for dodecatrienyl double bonds; δ 6.3–6.8 ppm for benzenediol aromatic protons) and 13^13C NMR (δ 120–140 ppm for unsaturated carbons) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (C₂₂H₃₂O₂, exact mass 328.24) and fragmentation patterns .
  • UV-Vis : Absorption at λ ~270 nm for phenolic groups .

Q. What are the known biological activities of this compound, and which assay systems are appropriate for initial screening?

  • Methodology :

  • Antifungal Activity : Assess inhibition of filamentous growth in Candida albicans via morphogenetic assays .
  • Anti-Fatigue Effects : Measure plasma biomarkers (e.g., lactic acid, free fatty acids) in rodent exhaustive exercise models .
  • Oxidative Stress Modulation : Evaluate ROS scavenging in cell lines (e.g., SH-SY5Y neurons) using DCFH-DA fluorescence .

Advanced Research Questions

Q. How does the stereochemistry of the dodecatrienyl chain (E/Z isomerism) impact bioactivity?

  • Methodology :

  • Stereoselective Synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) to isolate (E,E)-, (E,Z)-, and (Z,Z)-isomers .
  • Comparative Bioassays : Test isomers in parallel for antifungal or anti-fatigue activity. For example, (E,E)-isomers often show higher potency due to membrane interaction efficiency .
  • Molecular Dynamics : Simulate lipid bilayer penetration to correlate stereochemistry with biological targeting .

Q. How can contradictory results in biological activity studies be resolved?

  • Methodology :

  • Standardized Assay Conditions : Control variables like solvent (DMSO vs. ethanol), pH, and temperature .
  • Stability Testing : Monitor compound degradation via LC-MS under assay conditions (e.g., oxidative or photolytic stress) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines or organisms to identify context-dependent effects .

Q. What in silico tools are suitable for predicting this compound’s pharmacokinetics and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Molecular Docking : Simulate binding to fungal lanosterol demethylase (CYP51) or mammalian IL-6 receptors to prioritize targets .
  • QSAR Modeling : Corporate substituent effects (e.g., methyl groups on benzenediol) with bioactivity data from analogues .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance aqueous dispersion .
  • Prodrug Design : Introduce acetyl or glycoside groups to the phenolic hydroxyls, as seen in terpene derivatives .
  • Surfactant Use : Employ polysorbate-80 or cyclodextrins for intravenous administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.